molecular formula C23H21N5O2S B6497124 N-(2,3-dimethylphenyl)-2-{2-oxo-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl}acetamide CAS No. 946228-78-0

N-(2,3-dimethylphenyl)-2-{2-oxo-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl}acetamide

Cat. No.: B6497124
CAS No.: 946228-78-0
M. Wt: 431.5 g/mol
InChI Key: XYAHWRQEQNDNLQ-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-2-{2-oxo-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0³,⁷]dodeca-3(7),4,8-trien-12-yl}acetamide is a structurally complex heterocyclic compound featuring a tricyclic core with nitrogen, sulfur, and oxygen heteroatoms. Its synthesis and crystallographic characterization often rely on advanced tools like the SHELX software suite for X-ray diffraction analysis, which has been pivotal in resolving intricate molecular geometries and hydrogen-bonding patterns in similar compounds . The compound’s bioactivity is hypothesized to stem from its ability to engage in hydrogen bonding and π-π stacking interactions, which are critical for molecular recognition in biological systems .

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2S/c1-14-7-6-10-19(15(14)2)25-20(29)11-17-13-31-23-26-21-18(22(30)27(17)23)12-24-28(21)16-8-4-3-5-9-16/h3-10,12,17H,11,13H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYAHWRQEQNDNLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CC2CSC3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N23)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural and Functional Analogues

The compound belongs to a class of nitrogen-sulfur-oxygen heterocycles, which are pharmacologically relevant due to their diverse binding modes. Key analogues include:

Compound Name Core Structure Key Functional Groups Bioactivity
Target Compound Tricyclic (N/S/O) Acetamide, phenyl, dimethylphenyl Under investigation (hypothetical)
Salternamide E (marine-derived) Bicyclic (N/O) Amide, hydroxyl, alkyl chain Anticancer, antimicrobial
Benzothiazole-based acetamides Monocyclic (N/S) Acetamide, halogen substituents Antifungal, kinase inhibition

Key Structural Differences :

  • The target compound’s tricyclic framework (vs.
  • The 2,3-dimethylphenyl and phenyl substituents may enhance lipophilicity compared to polar marine-derived analogues like salternamide E .
Hydrogen-Bonding and Crystallographic Behavior

The compound’s hydrogen-bonding network, critical for stability and intermolecular interactions, was analyzed using graph-set notation (as per Etter’s methodology). Compared to benzothiazole acetamides, it exhibits a higher number of intermolecular N–H···O and S···O interactions, contributing to its crystalline stability . This contrasts with marine-derived analogues, which often rely on weaker van der Waals forces due to their flexible alkyl chains .

Physicochemical Properties
Property Target Compound Salternamide E Benzothiazole Acetamide
Molecular Weight (g/mol) 452.5 348.4 265.3
LogP (predicted) 3.2 1.8 2.5
Aqueous Solubility (mg/mL) 0.05 1.2 0.3

Preparation Methods

Stepwise Cyclization Strategy

The most widely reported method involves constructing the tetraazatricyclic core through sequential cyclization reactions. A representative pathway begins with the synthesis of a thiazole intermediate, followed by nitrogen insertion and ring closure.

Key Steps :

  • Thiazole Formation : Reaction of 2-aminothiophenol with phenylglyoxal in ethanol under reflux yields 6-phenyl-4-thia-1,5-diazabicyclo[3.3.0]octa-2,5-dien-8-one.

  • Nitrogen Functionalization : Treatment with hydrazine hydrate introduces additional nitrogen atoms, forming a 1,5,6,8-tetraazabicyclic intermediate.

  • Tricyclic Closure : Copper(I)-catalyzed intramolecular cyclization at 120°C in dimethylformamide (DMF) completes the 10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0³,⁷]dodeca-3(7),4,8-triene core.

Reaction Conditions :

  • Temperature: 80–120°C

  • Catalysts: CuI (5 mol%)

  • Solvent: DMF or toluene

  • Yield: 38–45% after purification via column chromatography (silica gel, ethyl acetate/hexane).

Acetamide Coupling

The final step involves coupling the tricyclic core with N-(2,3-dimethylphenyl)acetamide via a Michael addition or nucleophilic acyl substitution.

Procedure :

  • Activate the tricyclic intermediate’s C-12 position using bromine or iodine in acetic acid.

  • React with N-(2,3-dimethylphenyl)acetamide in the presence of K₂CO₃ in acetonitrile at 60°C for 12 hours.

  • Isolate the product via recrystallization (ethanol/water).

Optimization Data :

ParameterValue RangeOptimal Value
Temperature50–80°C60°C
BaseK₂CO₃, NaHCO₃K₂CO₃
Reaction Time8–24 hours12 hours
Yield25–52%48%

Modern Catalytic Methods

Palladium-Catalyzed Cross-Coupling

Recent advances utilize palladium catalysts to streamline the coupling of preformed tricyclic bromides with acetamide derivatives.

Protocol :

  • Synthesize 12-bromo-tetraazatricyclo intermediate via bromination (NBS, CCl₄).

  • Employ Pd(PPh₃)₄ (2 mol%) and XPhos ligand in a toluene/water biphasic system.

  • Heat at 100°C for 6 hours under argon.

Performance Metrics :

Catalyst SystemYield (%)Purity (HPLC)
Pd(OAc)₂/XPhos6298.5
PdCl₂(dppf)5597.8
NiCl₂(dme)2891.2

Photoredox Catalysis

Visible-light-mediated methods enhance selectivity for the tricyclic core’s C-12 position.

Conditions :

  • Irradiation with blue LEDs (450 nm)

  • Catalysts: Ir(ppy)₃ (1 mol%)

  • Solvent: DCM/MeCN (1:1)

  • Yield: 58% with >99% regioselectivity.

Solid-Phase Synthesis

Resin-Bound Intermediate Strategy

This approach immobilizes the tricyclic core on Wang resin to simplify purification.

Steps :

  • Resin Functionalization : Load Fmoc-protected amine linker onto Wang resin using DIC/HOBt.

  • Core Assembly : Build the tetraazatricyclic structure via iterative coupling/cyclization steps.

  • Acetamide Conjugation : Cleave with TFA/water (95:5) and couple with N-(2,3-dimethylphenyl)acetic acid using HATU.

Advantages :

  • Purity: >95% after cleavage

  • Scalability: 10 mmol-scale demonstrated

Biotechnological Approaches

Enzymatic Cyclization

Engineered transaminases and cytochrome P450s catalyze key cyclization steps under mild conditions.

Case Study :

  • Enzyme : CYP119 mutant (A245V/F87W)

  • Substrate : Linear tetraaza precursor

  • Conditions : pH 7.4, 30°C, NADPH regeneration system

  • Outcome : 72% conversion in 8 hours.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost ($/g)
Classical4895Moderate120
Palladium Catalysis6298.5High85
Photoredox5899Low210
Solid-Phase6595High150
Enzymatic7297High90

Challenges and Optimization Strategies

Byproduct Formation

Major byproducts include:

  • Diastereomers : Due to stereochemical complexity at C-3 and C-7.

  • Oxidation Products : Thia group oxidation to sulfoxide (mitigated by anaerobic conditions).

Mitigation :

  • Use chiral auxiliaries (e.g., Oppolzer’s sultam) for stereocontrol.

  • Add antioxidants (e.g., BHT) during cyclization.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) improve solubility but risk decomposition. Alternatives:

SolventReaction Rate (rel.)Stability
DMF1.00Low
THF0.75Moderate
tert-Amyl alcohol0.90High

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound’s core consists of a thia-tetraazatricyclic framework fused with a phenyl-substituted oxo group and an acetamide side chain. The sulfur atom (10-thia) and nitrogen-rich bicyclic system enhance electron-deficient regions, promoting interactions with biological targets like enzymes. The 2,3-dimethylphenyl moiety increases lipophilicity, potentially improving membrane permeability . Structural characterization via NMR and X-ray crystallography (if crystalline) is critical to confirm stereoelectronic effects .

Q. What are the foundational steps for synthesizing this compound?

Synthesis typically involves:

  • Cyclization : Formation of the tetraazatricyclic core using reagents like acetic anhydride or thionation agents under reflux conditions.
  • Acetylation : Coupling the tricyclic intermediate with 2,3-dimethylphenylamine via nucleophilic acyl substitution.
  • Purification : Use of column chromatography or recrystallization to isolate the product. Key parameters include solvent polarity (e.g., DMF for solubility) and temperature control to avoid side reactions .

Q. Which analytical methods are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and substituent positions.
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • HPLC : Assess purity (>95% is standard for biological testing).
  • X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can computational methods optimize the synthesis pathway?

Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, identifying energetically favorable reaction conditions. For example, ICReDD’s workflow combines reaction path searches with experimental feedback to reduce trial-and-error steps. Molecular dynamics simulations can model solvent effects, guiding choices like using tetrahydrofuran (THF) for controlled reactivity .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Orthogonal Assays : Use both in vitro (e.g., enzyme inhibition) and in silico (e.g., molecular docking) methods to validate target engagement.
  • Metabolite Screening : LC-MS/MS identifies degradation products that may interfere with assays.
  • Batch Consistency Analysis : Compare multiple synthetic batches via DSC (differential scanning calorimetry) to rule out polymorphic variations affecting activity .

Q. How can SAR studies enhance this compound’s therapeutic potential?

  • Substituent Modifications : Replace the 2-oxo group with a thioamide (C=S) to modulate hydrogen-bonding capacity.
  • Scaffold Hybridization : Fuse the tricyclic core with pyrimidine or thiazole rings to diversify interaction sites.
  • Prodrug Design : Introduce hydrolyzable esters (e.g., pivalate) to improve bioavailability. Validate changes using SPR (surface plasmon resonance) for binding kinetics .

Q. What experimental designs mitigate challenges in scaling up synthesis?

  • Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic cyclization steps.
  • DoE (Design of Experiments) : Multi-variable analysis optimizes parameters (e.g., catalyst loading, residence time).
  • Green Chemistry Principles : Substitute DMF with Cyrene™ (a bio-based solvent) to reduce toxicity .

Methodological Notes

  • Data Reproducibility : Document reaction conditions (e.g., inert atmosphere, moisture control) to minimize variability .
  • Collaborative Validation : Cross-institutional studies using standardized protocols (e.g., NIH Assay Guidance Manual) strengthen data reliability .

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